![molecular formula C32H25NP2 B14251557 Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- CAS No. 213920-86-6](/img/structure/B14251557.png)
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- is a complex organic compound that contains 60 atoms, including 25 hydrogen atoms, 32 carbon atoms, 1 nitrogen atom, and 2 phosphorus atoms . This compound is notable for its unique structure, which includes a benzenamine core and a bis(diphenylphosphino)ethenylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- typically involves the reaction of benzenamine with bis(diphenylphosphino)ethenylidene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, N-[bis(diphenylphosphino)methylidene]
- Benzenamine, N-[bis(diphenylphosphino)propylidene]
Uniqueness
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- is unique due to its specific ethenylidene group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain catalytic and coordination chemistry applications .
Eigenschaften
CAS-Nummer |
213920-86-6 |
|---|---|
Molekularformel |
C32H25NP2 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
2,2-bis(diphenylphosphanyl)-N-phenylethenimine |
InChI |
InChI=1S/C32H25NP2/c1-6-16-27(17-7-1)33-26-32(34(28-18-8-2-9-19-28)29-20-10-3-11-21-29)35(30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25H |
InChI-Schlüssel |
IMAUMJZYWAAMJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C=C(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


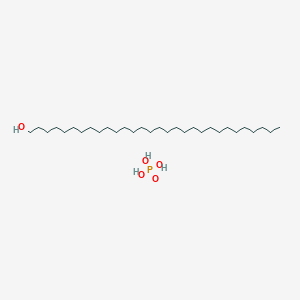

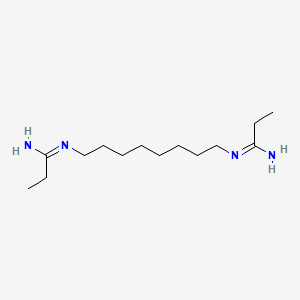
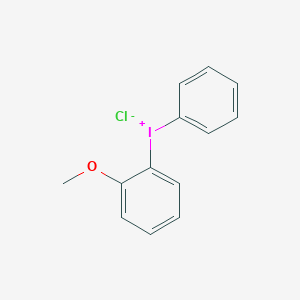
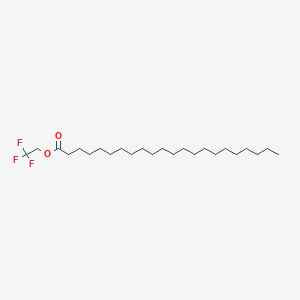
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
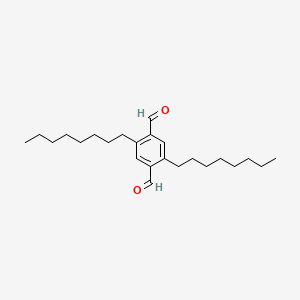
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
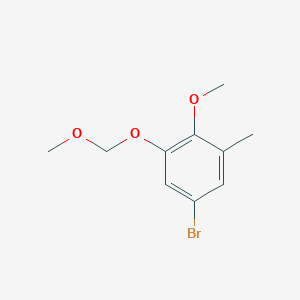
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
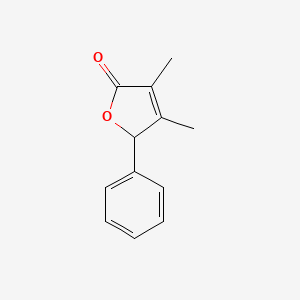
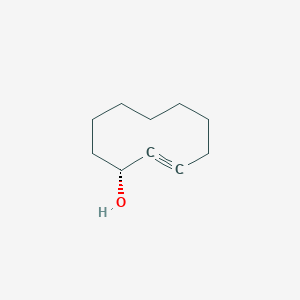
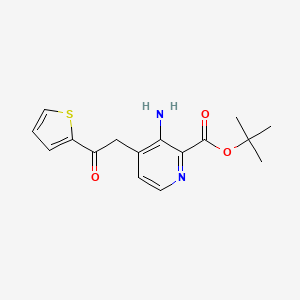
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
